molecular formula C8H18N2 B14803909 N-cyclopropyl-N'-isopropylethane-1,2-diamine

N-cyclopropyl-N'-isopropylethane-1,2-diamine

Cat. No.: B14803909
M. Wt: 142.24 g/mol
InChI Key: ZYSDLUUFEACDMS-UHFFFAOYSA-N
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Description

N-cyclopropyl-N’-isopropylethane-1,2-diamine is an organic compound with the molecular formula C8H18N2 It is a diamine, meaning it contains two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-isopropylethane-1,2-diamine typically involves the reaction of cyclopropylamine with isopropylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-isopropylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce more saturated amines.

Scientific Research Applications

N-cyclopropyl-N’-isopropylethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which N-cyclopropyl-N’-isopropylethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-diisopropylethylenediamine: This compound has similar structural features but different substituents on the amine groups.

    N,N’-Diisopropylethane-1,2-diimine: Another related compound with different functional groups.

Uniqueness

N-cyclopropyl-N’-isopropylethane-1,2-diamine is unique due to the presence of both cyclopropyl and isopropyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it valuable in specific applications.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N-cyclopropyl-N'-propan-2-ylethane-1,2-diamine

InChI

InChI=1S/C8H18N2/c1-7(2)9-5-6-10-8-3-4-8/h7-10H,3-6H2,1-2H3

InChI Key

ZYSDLUUFEACDMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCNC1CC1

Origin of Product

United States

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